(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its biological effects through multiple mechanisms:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: Inhibits key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
- 5-(5-(3-Nitro-phenyl)-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
Uniqueness
(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its dichlorophenyl group enhances its potency and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H8Cl2N2O2S |
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Molecular Weight |
339.2g/mol |
IUPAC Name |
(5E)-2-amino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-7-1-3-9(10(16)5-7)11-4-2-8(20-11)6-12-13(19)18-14(17)21-12/h1-6H,(H2,17,18,19)/b12-6+ |
InChI Key |
WTVLGGHLKBJBRE-WUXMJOGZSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Origin of Product |
United States |
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